An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-methylpyridin-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(5-Bromo-2-methylpyridin-3-yl)methanol (CAS No. 1346541-53-4) is a substituted pyridine derivative of increasing interest within synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the landscape of drug discovery and materials science. The presence of a bromine atom, a methyl group, and a hydroxymethyl group on the pyridine core imparts a unique combination of reactivity and structural features. This guide provides a comprehensive overview of the core physicochemical properties of (5-Bromo-2-methylpyridin-3-yl)methanol, outlines detailed, field-proven experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. Due to the limited availability of experimental data for this specific compound, this whitepaper also incorporates high-quality predicted data to offer a more complete profile, while clearly distinguishing between empirical and computational values.
Chemical Identity and Molecular Structure
(5-Bromo-2-methylpyridin-3-yl)methanol is a trifunctional pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is substituted at the 2-position with a methyl group, at the 3-position with a hydroxymethyl group, and at the 5-position with a bromine atom.
The structural arrangement of these substituents is crucial for the molecule's reactivity and interactions. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the electron density of the aromatic ring, while the hydroxymethyl group provides a primary site for further chemical modification, such as esterification or etherification. The methyl group can also influence the steric and electronic properties of the molecule.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | (5-Bromo-2-methylpyridin-3-yl)methanol |
| CAS Number | 1346541-53-4[1][2] |
| Molecular Formula | C₇H₈BrNO[1][2] |
| Molecular Weight | 202.05 g/mol [1][2] |
| Canonical SMILES | CC1=C(C=C(N=C1)Br)CO |
| InChI Key | NFWUELSONPCFNR-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to bioavailability in drug candidates.
Physical State and Appearance
While specific experimental data is not widely published, based on related pyridine methanols, (5-Bromo-2-methylpyridin-3-yl)methanol is expected to be a solid at room temperature. For instance, the related compound (5-Bromo-pyridin-3-yl)-methanol is described as an off-white low melt solid.
Predicted Physicochemical Data
In the absence of comprehensive experimental data, computational predictions from validated software packages like ACD/PhysChem Suite provide valuable initial assessments[3]. The following table summarizes key predicted physicochemical parameters for (5-Bromo-2-methylpyridin-3-yl)methanol.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Scientific Rationale and Implications |
| Melting Point | Data not available | The melting point is indicative of the strength of intermolecular forces in the crystal lattice. The presence of a hydroxyl group suggests the potential for hydrogen bonding, likely resulting in a relatively high melting point for a molecule of its size. |
| Boiling Point | Data not available | The boiling point is influenced by molecular weight and intermolecular forces. The polarity and hydrogen bonding capability of the hydroxyl group would lead to a higher boiling point compared to non-hydroxylated analogues. |
| logP (Octanol-Water Partition Coefficient) | 1.35 ± 0.38 | This value suggests a moderate lipophilicity. A positive logP indicates a preference for the lipid phase over the aqueous phase, which is a critical parameter for predicting membrane permeability and bioavailability of potential drug candidates. |
| Aqueous Solubility | 0.84 g/L at pH 7 | The predicted solubility indicates that the compound is sparingly soluble in water. The polar hydroxymethyl group contributes to water solubility, while the brominated pyridine ring is more lipophilic. Solubility is a key factor in drug formulation and delivery. |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.95 ± 0.10 (Pyridine N) | The predicted basic pKa is attributed to the lone pair of electrons on the pyridine nitrogen atom. This value indicates that the pyridine ring will be protonated under acidic conditions, which can significantly impact its solubility and interactions with biological targets. |
Proposed Synthesis Pathway
A potential two-step synthesis could involve:
-
Oxidation of 5-bromo-2,3-dimethylpyridine: The commercially available 5-bromo-2,3-dimethylpyridine can be selectively oxidized at the 3-methyl position to form 5-bromo-2-methylnicotinic acid.
-
Reduction of the Carboxylic Acid: The resulting nicotinic acid derivative can then be reduced to the corresponding alcohol, (5-Bromo-2-methylpyridin-3-yl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and safer approach using a sodium borohydride-methanol system in a suitable solvent like THF has been shown to be effective for reducing aromatic esters[6][7]. Therefore, an initial esterification of the nicotinic acid followed by reduction would be a viable strategy.
Alternatively, a Grignard reaction involving a suitably protected bromopyridine derivative could also be explored[8][9].
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Experimental Protocols for Physicochemical Characterization
The following protocols are presented as standardized, best-practice methodologies for the experimental determination of the physicochemical properties of (5-Bromo-2-methylpyridin-3-yl)methanol. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Melting Point Determination
Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed melting range suggests the presence of impurities[10]. The capillary method using a digital melting point apparatus is a standard, reliable, and accurate technique for this determination[11].
Step-by-Step Methodology:
-
Sample Preparation: Ensure the (5-Bromo-2-methylpyridin-3-yl)methanol sample is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Rapid Initial Determination: Heat the sample rapidly to obtain an approximate melting point range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Aqueous Solubility Determination (Shake-Flask Method)
Causality Behind Experimental Choice: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility[12][13]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a definitive value for solubility under specific conditions (e.g., pH, temperature).
Step-by-Step Methodology:
-
Medium Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).
-
Sample Addition: Add an excess amount of solid (5-Bromo-2-methylpyridin-3-yl)methanol to a known volume of the prepared buffer in a sealed container. The excess solid ensures that equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter. This step is critical to avoid artificially high solubility readings from suspended microparticles[14].
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
Spectroscopic and Chromatographic Analysis
Structural elucidation and purity assessment are critical components of a compound's characterization. The following are standard protocols for obtaining spectroscopic and chromatographic data for (5-Bromo-2-methylpyridin-3-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choice: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules[15][16][17]. ¹H and ¹³C NMR provide information about the chemical environment and connectivity of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm assignments, especially for complex structures.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a 1D proton NMR spectrum.
-
Typical chemical shifts for pyridine protons are observed between δ 7.0 and 9.0 ppm[15]. The protons on the hydroxymethyl and methyl groups will appear at higher field.
-
Integration of the signals will correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons of the methyl and hydroxymethyl groups will be found at higher field.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the corresponding atoms in the molecular structure.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality Behind Experimental Choice: ATR-FTIR is a rapid and non-destructive technique for identifying functional groups within a molecule[18][19]. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a molecular fingerprint of the compound. ATR is particularly advantageous for solid samples as it requires minimal sample preparation[20][21].
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid (5-Bromo-2-methylpyridin-3-yl)methanol sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks would include:
-
O-H stretch (from the alcohol) around 3200-3600 cm⁻¹.
-
C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O stretch around 1000-1200 cm⁻¹.
-
C-Br stretch at lower frequencies (typically below 700 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choice: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry[22][23]. It is highly effective for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds like (5-Bromo-2-methylpyridin-3-yl)methanol, which also serves to confirm purity.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate)[24].
-
GC Separation: Inject a small volume of the solution into the GC. The compound will be vaporized and separated from any impurities as it passes through the chromatographic column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron ionization).
-
Data Analysis:
-
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (202.05 g/mol ).
-
Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed.
-
Analyze the fragmentation pattern to gain further structural information.
-
Safety and Handling
As a brominated heterocyclic compound, (5-Bromo-2-methylpyridin-3-yl)methanol should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling related compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves[25][26].
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors[27]. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[27].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
PART 3: VISUALIZATION & FORMATTING
Diagrams
Caption: Proposed synthesis and characterization workflow.
Caption: Interrelation of properties and applications.
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